molecular formula C16H15N3O4S B15030794 Ethyl 2-[4-(2-furylmethylene)-3-methyl-5-oxo(1,2-diazolinyl)]-4-methyl-1,3-thi azole-5-carboxylate

Ethyl 2-[4-(2-furylmethylene)-3-methyl-5-oxo(1,2-diazolinyl)]-4-methyl-1,3-thi azole-5-carboxylate

Cat. No.: B15030794
M. Wt: 345.4 g/mol
InChI Key: SJJIRKNTBSRUTC-XYOKQWHBSA-N
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Description

ETHYL 2-[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and a thiazole ring

Preparation Methods

The synthesis of ETHYL 2-[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions to form the intermediate compound. This intermediate is then reacted with ethyl 4-methyl-1,3-thiazole-5-carboxylate in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 2-[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyrazole ring can be reduced to form the corresponding dihydropyrazole derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular function.

Comparison with Similar Compounds

ETHYL 2-[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with similar compounds such as:

    Furan derivatives: Compounds like furan-2-carbaldehyde and furan-2,5-dicarboxylic acid.

    Pyrazole derivatives: Compounds like 3-methyl-1-phenyl-2-pyrazolin-5-one and 1,3-dimethyl-5-pyrazolone.

    Thiazole derivatives: Compounds like ethyl 4-methyl-1,3-thiazole-5-carboxylate and 2-aminothiazole. The uniqueness of ETHYL 2-[(4E)-4-[(FURAN-2-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-[(4E)-4-(furan-2-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H15N3O4S/c1-4-22-15(21)13-10(3)17-16(24-13)19-14(20)12(9(2)18-19)8-11-6-5-7-23-11/h5-8H,4H2,1-3H3/b12-8+

InChI Key

SJJIRKNTBSRUTC-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC=CO3)/C(=N2)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=CO3)C(=N2)C)C

Origin of Product

United States

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